An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxolan-4-one (CAS: 4158-86-5)
An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxolan-4-one (CAS: 4158-86-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1,3-dioxolan-4-one, with a CAS number of 4158-86-5, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a protected glycolic acid moiety, makes it a versatile building block, particularly in the preparation of N,N-disubstituted amides of glycolic acid. These amides are of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for a technical audience. While this compound is primarily a synthetic intermediate, the broader class of dioxolane-containing molecules has shown significant biological activity, suggesting potential applications for its derivatives in drug discovery.
Physicochemical Properties
2,2-Dimethyl-1,3-dioxolan-4-one is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4158-86-5 | |
| Molecular Formula | C₅H₈O₃ | |
| Molecular Weight | 116.12 g/mol | |
| Density | 0.989 g/mL at 25 °C | |
| Boiling Point | 41 °C | |
| Refractive Index | n20/D 1.415 | |
| Flash Point | 57.2 °C (135.0 °F) - closed cup | |
| SMILES | CC1(C)OCC(=O)O1 | |
| InChI | 1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3 |
Spectral Data
Detailed spectral data for 2,2-Dimethyl-1,3-dioxolan-4-one is crucial for its identification and characterization.
3.1. ¹H NMR Spectroscopy
A ¹H NMR spectrum for 2,2-Dimethyl-1,3-dioxolan-4-one has been reported with the following chemical shifts:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 4.34 ppm | s | 2H | CH₂ |
| 1.59 ppm | s | 6H | 2 x CH₃ |
3.2. Other Spectral Data (Reference)
Synthesis and Reactions
4.1. Synthesis of 2,2-Dimethyl-1,3-dioxolan-4-one
A novel and convenient synthesis involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide.
Experimental Protocol:
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A suspension of phosphorus pentoxide (40 g, 0.28 mol) in diethyl ether (100 mL) is cooled to -18 °C.
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An ice-cold solution of glycolic acid (10 g, 0.13 mol) in acetone (50 mL) is added dropwise with efficient stirring.
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If the phosphorus pentoxide forms a lump, it should be kneaded with a spatula.
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The resulting solution is filtered, and the solvents are removed in vacuo to yield an oil.
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The crude product is purified by distillation under reduced pressure to give 2,2-dimethyl-1,3-dioxolan-4-one as a colorless liquid (yield: 65.2%).
Caption: Synthesis of 2,2-Dimethyl-1,3-dioxolan-4-one.
4.2. Reaction with Secondary Amines to Synthesize N,N-Disubstituted Amides of Glycolic Acid
2,2-Dimethyl-1,3-dioxolan-4-one readily reacts with secondary amines in a refluxing toluene solution to yield the corresponding N,N-disubstituted amides of glycolic acid.
General Experimental Protocol:
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A solution of the secondary amine (70 mmol) and 2,2-dimethyl-1,3-dioxolan-4-one (35 mmol) in toluene (60 mL) is refluxed for 14 hours.
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After cooling, the solvent and excess amine are removed under reduced pressure.
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The resulting amide can be purified by vacuum distillation or recrystallization.
This method has been successfully applied to synthesize a variety of amides, including:
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N,N-diethyl-2-hydroxyacetamide
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N,N-di(n-butyl)-2-hydroxyacetamide
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N,N-di(n-hexyl)-2-hydroxyacetamide
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4-hydroxyacetylpiperidine
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4-hydroxyacetylmorpholine
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N-ethyl-N-phenyl-2-hydroxyacetamide
Caption: General reaction scheme for the synthesis of glycolic acid amides.
Role in Drug Development
While 2,2-Dimethyl-1,3-dioxolan-4-one itself is not known to possess direct biological activity, the dioxolane scaffold is a privileged structure in medicinal chemistry. Numerous dioxolane derivatives have been investigated and developed as therapeutic agents with a wide range of biological activities.
5.1. Antiviral Activity
Dioxolane-containing nucleoside analogs have shown potent antiviral activity. For example, Amdoxovir (diaminopurine dioxolane) is a nucleoside reverse transcriptase inhibitor (NRTI) active against HIV-1. Its active form, dioxolane guanosine, is a potent inhibitor of drug-resistant HIV-1 isolates.[2]
5.2. Anticancer Activity
A derivative of 2,2-Dimethyl-1,3-dioxolane, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anticancer drug Gemcitabine. Gemcitabine is a pyrimidine nucleoside analog used in the treatment of various cancers, including pancreatic cancer.[3]
5.3. Other Biological Activities
Derivatives of the 1,3-dioxolane ring have also been reported to exhibit antimicrobial and anticonvulsant activities. The diverse biological profiles of these compounds highlight the potential of using 2,2-Dimethyl-1,3-dioxolan-4-one as a starting material for the synthesis of novel drug candidates.
Caption: Workflow illustrating the use of 2,2-Dimethyl-1,3-dioxolan-4-one in drug discovery.
Safety Information
2,2-Dimethyl-1,3-dioxolan-4-one is a flammable liquid and should be handled with appropriate safety precautions.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Flammable liquids, Category 3 | GHS02 | Warning | H226: Flammable liquid and vapor |
| Skin irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Eye irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure, Category 3 (Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
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P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
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P233: Keep container tightly closed.
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P240: Ground and bond container and receiving equipment.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
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Eye/face protection: Wear safety glasses with side-shields or chemical goggles.
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Skin protection: Wear chemically resistant gloves.
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Respiratory protection: Use in a well-ventilated area or with a suitable respirator.
Conclusion
2,2-Dimethyl-1,3-dioxolan-4-one is a valuable and versatile building block in organic synthesis, with a straightforward and efficient method for its preparation. Its primary utility lies in the synthesis of N,N-disubstituted glycolic acid amides. While direct biological activity has not been reported for this specific compound, its structural motif is present in numerous biologically active molecules, highlighting its potential as a starting material in drug discovery and development programs. Researchers and scientists working with this compound should adhere to the appropriate safety protocols due to its flammable and irritant nature. This technical guide provides a solid foundation of its properties, synthesis, and potential applications to aid in its effective and safe utilization in a laboratory setting.
